molecular formula C10H12O2S B073687 Ethyl 2-(methylsulfanyl)benzoate CAS No. 1442-00-8

Ethyl 2-(methylsulfanyl)benzoate

Cat. No. B073687
CAS RN: 1442-00-8
M. Wt: 196.27 g/mol
InChI Key: JMIMEGUMLPEMLS-UHFFFAOYSA-N
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Description

Ethyl 2-(methylsulfanyl)benzoate is a chemical compound that belongs to the class of benzoates. It is widely used in various scientific research applications, including drug discovery, organic synthesis, and analytical chemistry. This compound has gained significant attention due to its unique properties, which make it an excellent candidate for various research purposes.

Mechanism of Action

The mechanism of action of Ethyl 2-(methylsulfanyl)benzoate is not well understood. However, it is believed that this compound acts as a nucleophile, which can react with various electrophilic compounds. It is also believed that this compound can form covalent bonds with various proteins and enzymes, which may lead to changes in their activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl 2-(methylsulfanyl)benzoate are not well understood. However, it has been reported that this compound can inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been reported that this compound can induce apoptosis in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ethyl 2-(methylsulfanyl)benzoate is its high purity and stability, which makes it an excellent candidate for various lab experiments. This compound is also relatively easy to synthesize, which makes it readily available for various research purposes. However, one of the main limitations of this compound is its limited solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on Ethyl 2-(methylsulfanyl)benzoate. One of the main directions is the investigation of its potential as a drug candidate for various diseases, including cancer and Alzheimer's disease. Another direction is the investigation of its potential as a reagent for the synthesis of various compounds. Additionally, the investigation of its mechanism of action and its biochemical and physiological effects may provide insights into its potential uses in various research areas.
Conclusion:
In conclusion, Ethyl 2-(methylsulfanyl)benzoate is a chemical compound that has gained significant attention due to its unique properties. It has a wide range of scientific research applications, including drug discovery, organic synthesis, and analytical chemistry. Although the mechanism of action and the biochemical and physiological effects of this compound are not well understood, it has shown promising results in various lab experiments. The investigation of its potential as a drug candidate and its mechanism of action may provide insights into its potential uses in various research areas.

Synthesis Methods

Ethyl 2-(methylsulfanyl)benzoate can be synthesized through various methods, including the reaction of 2-bromobenzoic acid with sodium methyl mercaptide, which yields Ethyl 2-(methylsulfanyl)benzoate as the final product. Another method involves the reaction of 2-chlorobenzoic acid with sodium methyl mercaptide, which also yields Ethyl 2-(methylsulfanyl)benzoate as the final product.

Scientific Research Applications

Ethyl 2-(methylsulfanyl)benzoate has a wide range of scientific research applications, including drug discovery, organic synthesis, and analytical chemistry. In drug discovery, this compound is used as a starting material for the synthesis of various drugs. It is also used as a reagent in organic synthesis, where it is used to introduce the methylthio group into various compounds. In analytical chemistry, Ethyl 2-(methylsulfanyl)benzoate is used as a reference standard for the analysis of various compounds.

properties

IUPAC Name

ethyl 2-methylsulfanylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-3-12-10(11)8-6-4-5-7-9(8)13-2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIMEGUMLPEMLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10288918
Record name ethyl 2-(methylsulfanyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10288918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(methylsulfanyl)benzoate

CAS RN

1442-00-8
Record name NSC58102
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58102
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-(methylsulfanyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10288918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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